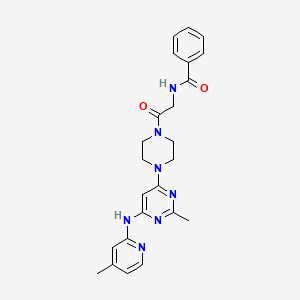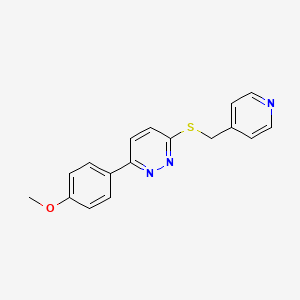
3-(4-甲氧基苯基)-6-((吡啶-4-基甲基)硫代)哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine" is a derivative of pyridazine, which is a heterocyclic compound with a structure that includes a six-membered ring containing two nitrogen atoms at the 1 and 2 positions. The compound is further modified with a methoxyphenyl group at the 3-position and a pyridinylmethylthio group at the 6-position. This structure suggests potential for biological activity, as evidenced by related compounds that have been synthesized and evaluated for various activities, including herbicidal, cytotoxic, and central nervous system activities .
Synthesis Analysis
The synthesis of related pyridazine derivatives often involves multi-step reactions starting from various substituted phenylacetates or other suitable precursors. For instance, a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized from ethyl 2-(3-trifluoromethylphenyl)acetate in a five-step process with a moderate yield . Similarly, substituted benzyloxy or phenoxy derivatives were synthesized, indicating that the substitution at the 3-position of the pyridazine ring is a common synthetic target . Although the exact synthesis of "3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine" is not detailed in the provided papers, these examples provide insight into the potential synthetic routes that could be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic methods, including FT-IR, NMR, and mass spectrometry . Computational studies, such as density functional theory (DFT), have also been used to predict the properties of these molecules, including their conformation, relative stability, and electronic structure . X-ray crystallography has confirmed the structures of some derivatives, providing detailed information on the molecular geometry and intermolecular interactions within the crystal lattice .
Chemical Reactions Analysis
The pyridazine core can undergo various chemical reactions, often involving the nucleophilic substitution of the halogen or the addition of nucleophiles to the reactive sites on the ring. For example, the reaction of 6-methylthio(and 6-phenylthio)pyridazin-3-amines with 3-bromo-1-phenylpropane-1,2-dione has been investigated . The reactivity of the pyridazine ring can be influenced by the substituents present, which can either activate or deactivate the ring towards further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's polarity, solubility, and reactivity. For instance, the introduction of a methoxy group can increase the electron density on the ring, potentially affecting the compound's interaction with biological targets . The substituents can also influence the compound's ability to form hydrogen bonds and other non-covalent interactions, which are important for its biological activity .
科学研究应用
化学和生物活性
与3-(4-甲氧基苯基)-6-((吡啶-4-基甲基)硫代)哒嗪相关的化合物已被合成并测试了它们的潜在生物活性。例如,Attaby 等人(2009 年)的一项研究报告了具有潜在抗阿尔茨海默病和抗 COX2 特性的衍生物的合成,表明在治疗剂开发中取得了有希望的结果 (Attaby, F., A. K. A. Fattah, L. Shaif, & M. Elsayed, 2009)。这项研究强调了该化合物在药物化学中的相关性,特别是在设计针对神经退行性疾病和炎症的药物方面。
与苯二氮卓受体的相互作用
Barlin 等人(1997 年)探讨了 2-芳基-3-甲氧基-6-(吡啶基甲硫代和吡啶基甲基氨基)咪唑并[1,2-b]哒嗪与苯二氮卓受体的相互作用。他们的研究结果表明,大多数化合物在从大鼠脑膜中的中枢苯二氮卓受体中置换地西泮方面非常有效,表明有望开发新的抗焦虑药或镇静药 (Barlin, G., L. P. Davies, S. Ireland, & M. Ngu-Schwemlein, 1997)。
除草活性
已经研究了相关哒嗪衍生物的除草潜力,结果表明一些化合物在低剂量下表现出优异的除草活性。这表明它们在农业科学中用于杂草管理和作物保护,突出了该化合物在生物医学研究之外的另一个用途。徐等人(2012 年)合成了新型 3-(取代的苄氧基或苯氧基)-6-甲基-4-(3-三氟甲基苯基)哒嗪衍生物并测试了它们的除草效果,一些化合物显示出有希望的结果 (Xu, H., Y.-Q. Zhu, X.-m. Zou, B. Liu, Y. Wang, F.-z. Hu, & H.-z. Yang, 2012)。
属性
IUPAC Name |
3-(4-methoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-15-4-2-14(3-5-15)16-6-7-17(20-19-16)22-12-13-8-10-18-11-9-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPVNKZCDHLXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2505003.png)
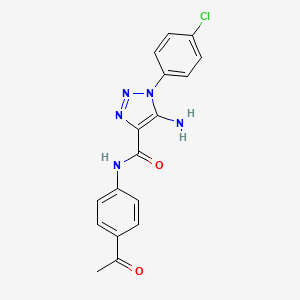
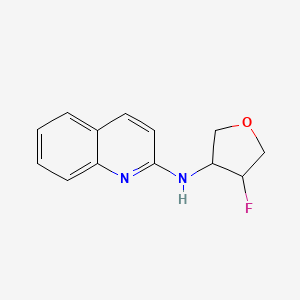
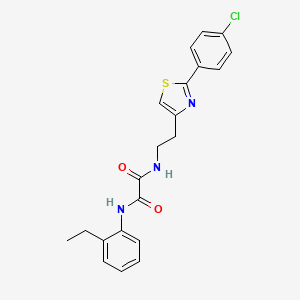
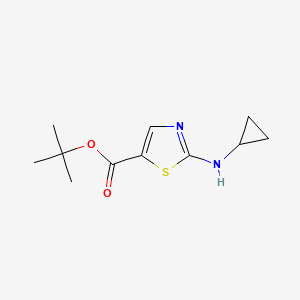
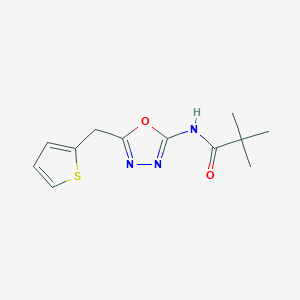
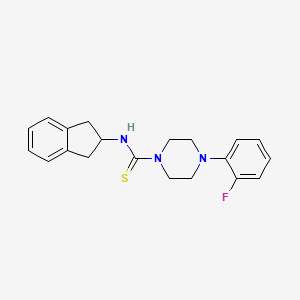
![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)
![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)
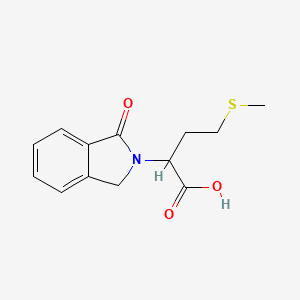
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2505021.png)
![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)

